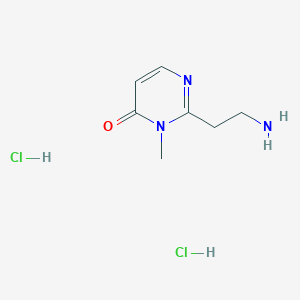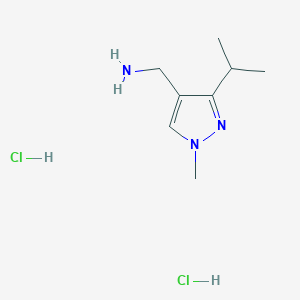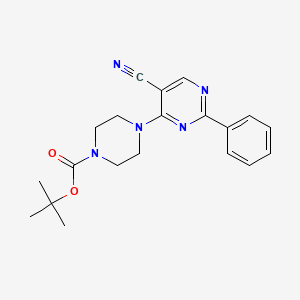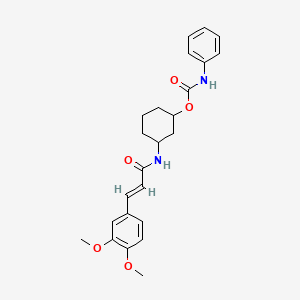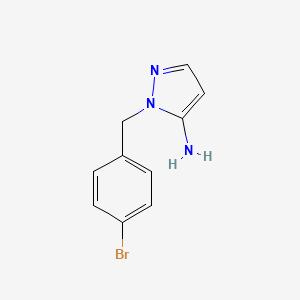
1-(4-bromobenzyl)-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-bromobenzyl)-1H-pyrazol-5-amine” belongs to a class of organic compounds known as benzyl-pyrazoles . These compounds are characterized by a pyrazole ring (a five-membered aromatic ring with two nitrogen atoms) substituted with a benzyl group (a benzene ring attached to a methylene group). The presence of a bromine atom on the benzyl group indicates that this compound may have been synthesized for specific chemical or biological properties .
Synthesis Analysis
While the exact synthesis method for “this compound” is not available, similar compounds are often synthesized through multi-step processes involving the reaction of piperazine with 4-bromobenzyl chloride and 4-methylphenylsulfonyl chloride.Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on its specific structure and the conditions under which it is used. For instance, similar compounds have been used in oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For instance, similar compounds like “4-Bromobenzyl bromide” have a molecular weight of 249.930 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
1-(4-bromobenzyl)-1H-pyrazol-5-amine and its derivatives are extensively studied for their synthesis and structural properties. For instance, Tamer et al. (2016) synthesized 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine (BPTBMPA) and analyzed its structure using X-ray diffraction, FT-IR, UV-Vis, and NMR spectroscopies. The study highlighted the molecule's stability and its potential for nonlinear optical properties due to intramolecular charge transfer (Tamer et al., 2016).
Organic Intermediate Applications
Yang et al. (2021) worked on 1-(2-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, an organic intermediate with pyrazole heterocycle and borate functional group. The study involved nucleophilic substitution reactions and confirmed the compound's structure through various spectroscopic methods and X-ray diffraction (Yang et al., 2021).
Catalytic Applications
Kui Wu et al. (2014) explored the use of 1-aryl-1H-pyrazol-5(4H)-ones in a rhodium(III)-catalyzed intermolecular C-H amination process. This process showcased a broad scope of aminating reagents and provided insights into the potential catalytic applications of these compounds (Wu et al., 2014).
Antimicrobial Applications
Research by Raju et al. (2010) focused on synthesizing novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides to evaluate their antibacterial and antifungal activities. This study highlights the potential of these compounds in therapeutic applications, particularly in addressing microbial infections (Raju et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[(4-bromophenyl)methyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c11-9-3-1-8(2-4-9)7-14-10(12)5-6-13-14/h1-6H,7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGXXWGGAZDXFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CC=N2)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

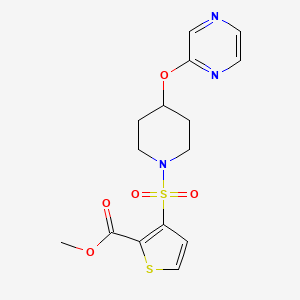
![N-(3-methoxyphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2450212.png)


![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2450215.png)
![4-{[(Oxolan-2-yl)methyl]amino}oxolan-3-ol](/img/structure/B2450218.png)

![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)propanamide](/img/structure/B2450223.png)
![benzyl N-[(2S)-1-(3-methoxypropylamino)-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B2450224.png)
